

Biological Activity of 6-Amino-5-bromonicotinonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of heterocyclic compounds derived from substituted aminonicotinonitriles, with a focus on anticancer, antimicrobial, and kinase inhibitory activities. Due to a lack of publicly available data on compounds directly derived from **6-Amino-5-bromonicotinonitrile**, this report focuses on structurally related compounds, providing a framework for potential future research and drug discovery efforts based on this scaffold.

I. Anticancer Activity

While specific anticancer data for derivatives of **6-Amino-5-bromonicotinonitrile** is not available in the reviewed literature, numerous studies have demonstrated the potent anti-proliferative effects of related pyrimidine and fused pyrimidine structures. These compounds often exert their effects through the inhibition of key cellular processes involved in cancer progression.

A novel series of 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. One promising compound, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c), exhibited broad-spectrum anti-cancer activity with high selectivity towards leukemia cell lines.^[1]

Table 1: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound Reference	Cancer Cell Line	Activity (IC50/GI50 in μM)
Compound XIII[1]	Melanoma	3.37
Leukemia	3.04	
Non-small cell lung	4.14	
Renal	2.4	
Compound 1c[1]	Leukemia (SR)	GI50: 0.29

Experimental Protocols: In Vitro Anticancer Activity Assessment

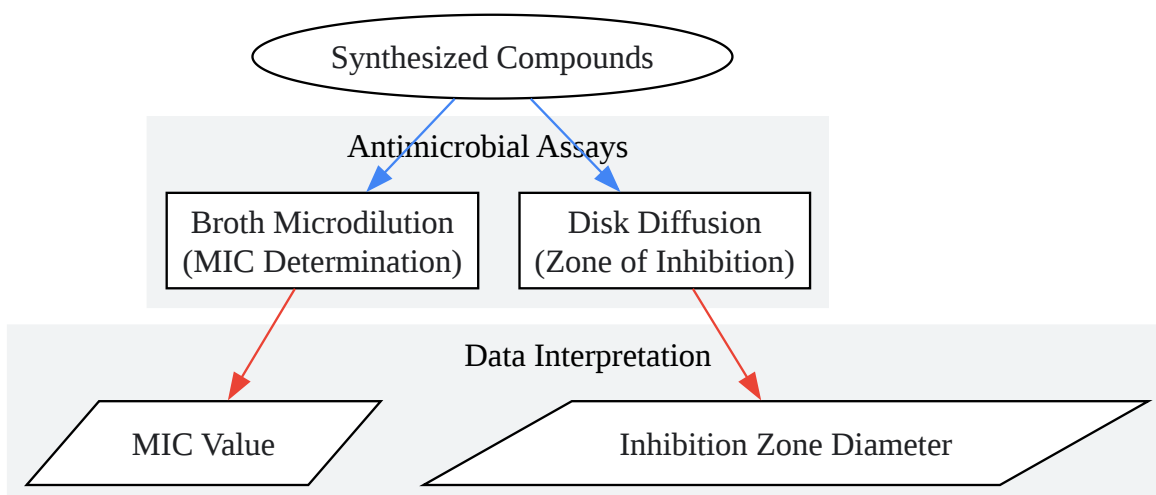
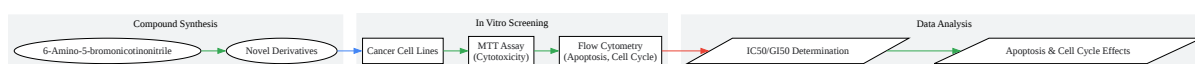
Cell Lines and Culture: Human cancer cell lines (e.g., Melanoma, Leukemia, Non-small cell lung, Renal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

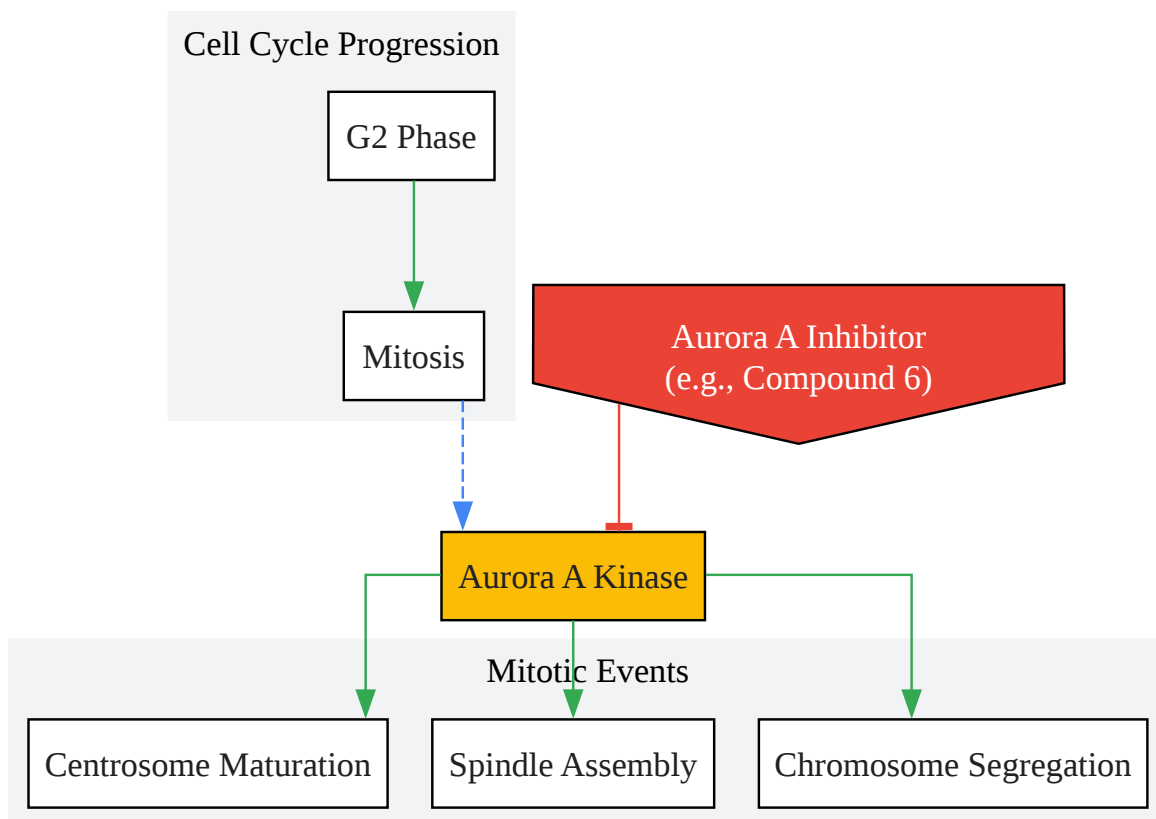
MTT Assay for Cell Viability:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Compounds are added at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis: Flow cytometry is a common method to assess apoptosis and cell cycle distribution. Cells are treated with the test compound, harvested, and stained with specific fluorescent dyes (e.g., Annexin V and Propidium Iodide for apoptosis, or a DNA-binding dye for cell cycle). The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle.

Logical Workflow for Anticancer Drug Screening





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References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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